![molecular formula C22H24N6O4 B2887181 methyl [7-benzyl-3-methyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate CAS No. 1014011-56-3](/img/structure/B2887181.png)
methyl [7-benzyl-3-methyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate
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Overview
Description
Scientific Research Applications
Synthesis and Reactivity
- Methyl 7-methylcoumarin-4-acetate, structurally related to the target compound, is used in the synthesis of various organic compounds. Its condensation with primary amines and anthranilic acid leads to the formation of different derivatives, demonstrating its utility in chemical syntheses (El-Kafrawy et al., 1990).
Biochemical Applications
- A structurally similar compound, MRE 2029-F20, is used as a selective antagonist ligand for A2B adenosine receptors. This highlights the potential of related compounds in biochemical research, particularly for studying receptor interactions (Baraldi et al., 2004).
Material Science and Crystallography
- Compounds with similar structural motifs have been studied for their crystal structures. For example, the study of benzotriazol-1-yl 4,6-di-O-acetyl-2,3-dideoxy-α-d-erythro-hex-2-enpyranoside provides insights into molecular interactions and crystal network formations, which can be relevant to understanding the physical properties of similar compounds (Low et al., 2003).
Antioxidant and Antimicrobial Research
- Related compounds, like substituted aryl meroterpenoids from red seaweed, have shown potential as antioxidants. Their structure-activity relationship analysis reveals insights into how similar compounds could be used in pharmaceutical and food industries (Chakraborty et al., 2016).
- Additionally, benzoxazinyl pyrazolone arylidenes, structurally related, have been synthesized and shown potent antimicrobial and antioxidant activities. This suggests that similar compounds could be explored for similar purposes (Sonia et al., 2013).
Safety and Hazards
Mechanism of Action
Mode of Action
Based on its structural features, it may undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of its biological targets.
Biochemical Pathways
Its potential to undergo reactions such as intermolecular cyclization and 1,3-dipolar cycloaddition suggests it could influence a variety of biochemical processes .
properties
IUPAC Name |
methyl 2-[7-benzyl-3-methyl-2,6-dioxo-8-(3,4,5-trimethylpyrazol-1-yl)purin-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O4/c1-13-14(2)24-28(15(13)3)21-23-19-18(26(21)11-16-9-7-6-8-10-16)20(30)27(12-17(29)32-5)22(31)25(19)4/h6-10H,11-12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKLCZWCRNHOET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NC3=C(N2CC4=CC=CC=C4)C(=O)N(C(=O)N3C)CC(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl [7-benzyl-3-methyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate |
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